molecular formula C13H11ClO B6370208 2-(2-Chloro-4-methylphenyl)phenol CAS No. 1261977-92-7

2-(2-Chloro-4-methylphenyl)phenol

Cat. No.: B6370208
CAS No.: 1261977-92-7
M. Wt: 218.68 g/mol
InChI Key: RLGDFXKKCFTVJU-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)phenol is a chlorinated phenolic compound featuring a phenol group substituted with a 2-chloro-4-methylphenyl moiety.

The compound’s molecular formula is inferred as C₁₃H₁₁ClO, with a molecular weight of 218.68 g/mol (calculated from HRMS-ESI data for related structures) .

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-6-7-10(12(14)8-9)11-4-2-3-5-13(11)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGDFXKKCFTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683502
Record name 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-92-7
Record name 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst Design

The chlorination proceeds via electrophilic aromatic substitution, where the Lewis acid (e.g., AlCl₃ or FeCl₃) activates the chlorinating agent (Cl₂ or SO₂Cl₂) to generate a chloronium ion. The diaryl sulfide co-catalyst (e.g., diphenyl sulfide or 4,4'-dichloro-diphenyl sulfide) modulates the electrophilicity of the chlorinating species, directing substitution to the ortho position relative to the methyl group. This dual-catalyst approach suppresses para-chlorination and dimerization side reactions, which were prevalent in earlier methods using Lewis acids alone.

Key catalytic parameters include:

  • Lewis acid concentration : 0.1–10 wt% relative to 4-methylphenol.

  • Diaryl sulfide concentration : 0.1–10 wt% relative to 4-methylphenol.

  • Temperature range : 0°C–100°C, with optimal performance at 20°C–40°C.

Stoichiometric Control and Reaction Kinetics

The molar ratio of chlorinating agent to 4-methylphenol critically influences product purity and conversion efficiency. Using 0.95–1.1 mol of Cl₂ per mole of 4-methylphenol achieves near-complete substrate consumption (<0.5% residual 4-methylphenol) while maintaining selectivity above 94%. Excess chlorine (>1.2 mol) risks dichlorination, whereas sub-stoichiometric amounts (<0.9 mol) leave unreacted starting material.

Process Optimization and Scalability

Solvent-Free Operation

Unlike traditional chlorination methods requiring solvents like methylene chloride, the patented process operates without solvents, simplifying purification and reducing waste. The molten 4-methylphenol (melting point: 35°C–36°C) serves as both reactant and reaction medium, enabling efficient heat transfer and minimizing side reactions associated with solvent interactions.

Continuous vs. Batch Reactor Configurations

The process is adaptable to continuous, semi-continuous, or batch modes. In continuous operation, 4-methylphenol is fed as a melt into a tubular reactor, where chlorine gas is introduced co-currently. This configuration reduces thermal degradation risks by minimizing residence time at elevated temperatures. Batch trials demonstrated 94.7% 2-chloro-4-methylphenol purity at 25°C–30°C using AlCl₃/diphenyl sulfide catalysts.

Catalyst Performance and Comparative Analysis

The table below summarizes selectivity data for various catalyst systems from the patent’s experimental examples:

Catalyst SystemChlorinating AgentTemp (°C)4-Methylphenol Residual (%)Selectivity (%)
AlCl₃ + diphenyl sulfideCl₂25–301.896.4
FeCl₃ + diphenyl sulfideCl₂23–250.9095.77
AlCl₃ + 4,4'-dichloro-diphenyl sulfideCl₂25–301.0595.9
FeCl₃ + 4,4'-dimethyl-diphenyl sulfideCl₂25–301.3596.2

Iron(III) chloride-based systems marginally outperform aluminum chloride in selectivity, likely due to FeCl₃’s stronger Lewis acidity enhancing chloronium ion formation. Halogen-substituted diaryl sulfides (e.g., 4,4'-dichloro derivatives) further improve selectivity by stabilizing transition states through electron-withdrawing effects.

Purification and Product Isolation

Post-reaction workup involves two-stage distillation to separate catalysts and byproducts:

  • Preliminary distillation : Removes catalyst residues (e.g., AlCl₃ hydrolysis products) under reduced pressure (100 mbar), yielding a crude distillate with >99% 2-chloro-4-methylphenol.

  • Fractional distillation : Further purifies the crude product, achieving ≥99.5% purity with <0.1% 4-methylphenol content.

Alternative purification methods include crystallization from hexane or chromatographic separation, though distillation remains preferred for industrial scalability.

Industrial Applications and Environmental Considerations

The solvent-free design and high atom economy (≈98% for Cl₂) make this process environmentally favorable compared to classical chlorination methods. The absence of halogenated solvents reduces VOC emissions, while catalyst residues are efficiently removed via aqueous washing or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-4-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Strong bases such as sodium hydroxide and nucleophiles like amines are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:
2-(2-Chloro-4-methylphenyl)phenol serves as a significant reactant in organic synthesis. It is utilized in various reactions such as:

  • Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, where this compound can act as an aryl halide.
  • Chlorination Reactions: The compound can undergo further chlorination to yield more complex chlorinated derivatives, which are useful in synthesizing agrochemicals and pharmaceuticals .

Mechanism of Action:
The compound's mechanism often involves its interaction with oxidizing agents, leading to the formation of quinones or other reactive intermediates. These intermediates can participate in further transformations, making the compound versatile in synthetic pathways.

Biological Applications

Antimicrobial Activity:
Research has demonstrated that this compound exhibits antimicrobial properties. It is studied for its effectiveness against various pathogens, potentially serving as an active ingredient in disinfectants and antiseptics. Studies indicate that the compound's chlorinated structure contributes to its ability to disrupt microbial cell membranes.

Pharmaceutical Development:
The compound is being explored for potential therapeutic applications. Its derivatives may have roles in drug development, particularly in creating new antibiotics or antifungal agents due to their biological activity .

Industrial Applications

Production of Crop Protection Agents:
this compound is a valuable intermediate in the synthesis of crop protection agents. Its chlorinated structure allows it to be converted into compounds that can effectively control pests and diseases in agriculture .

Chemical Manufacturing:
In industrial settings, this compound is utilized in the production of various chemicals and materials. Its properties make it suitable for use in coatings, inks, and toners. The compound's stability and reactivity are advantageous for these applications .

Data Table: Applications Overview

Application AreaSpecific UseRemarks
Organic ChemistryReactant in Suzuki couplingFacilitates formation of biaryl compounds
Biological ResearchAntimicrobial agentEffective against various pathogens
Pharmaceutical IndustryPotential drug candidateOngoing research for therapeutic uses
AgricultureIntermediate for crop protection agentsImportant for pest control
Industrial ChemistryUsed in coatings, inks, and tonersEnhances product performance

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a disinfectant component.

Case Study 2: Synthesis of Biaryls
In a synthetic chemistry experiment, researchers successfully utilized this compound in a Suzuki coupling reaction to produce novel biaryl compounds. The reaction demonstrated high yield and selectivity, showcasing the compound's utility in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form quinones. In substitution reactions, it forms intermediates that undergo further transformations . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 2-(2-Chloro-4-methylphenyl)cyclopentan-1-one (1s)
  • Structure: Features a cyclopentanone ring instead of a phenol group.
  • Reactivity: The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the acidic phenol hydroxyl, which participates in hydrogen bonding and electrophilic substitutions .
  • Synthesis : Prepared via Ni-catalyzed α-arylation (73% yield), highlighting the efficiency of transition-metal catalysis for aryl–ketone coupling .
(b) 4-Chloro-2-Methylphenol
  • Structure: A simpler isomer with chlorine and methyl groups at positions 4 and 2 on the phenol ring.
  • Physicochemical Properties: Higher water solubility (1.2 g/L at 25°C) compared to bulkier aryl-substituted phenols due to reduced steric hindrance .
  • Toxicity : Classified as an environmental contaminant with moderate biodegradability (50% degradation in 28 days) .
(c) 3-(2-Chloro-4-methylphenyl)-2-fluoro-4-methylquinoline
  • Structure: Incorporates a quinoline ring system, introducing aromatic nitrogen for enhanced electronic effects.
  • Applications : Demonstrates utility in medicinal chemistry, with fluorination improving metabolic stability .

Reactivity and Environmental Impact

  • Chlorinated Phenols: The chlorine substituent in 2-(2-Chloro-4-methylphenyl)phenol enhances electrophilic substitution resistance but increases environmental persistence compared to non-halogenated analogs .
  • Biodegradability: Bulkier aryl groups (e.g., 2-chloro-4-methylphenyl) likely reduce biodegradation rates relative to 4-chloro-2-methylphenol, which shows 50% degradation in standard tests .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(2-Chloro-4-methylphenyl)phenol?

The synthesis of chloro-arylphenols often employs base-catalyzed nucleophilic substitution or coupling reactions. For example, describes the synthesis of [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol via a base (e.g., K₂CO₃)-mediated reaction under reflux conditions. Adapting this method, this compound could be synthesized by reacting 2-chloro-4-methylbenzyl chloride with phenol in the presence of a base. Alternatively, Ullmann coupling between 2-chloro-4-methyliodobenzene and phenol using a copper catalyst may be viable. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm purity and regioselectivity .

Basic: Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions (e.g., methyl and chloro groups) via chemical shifts and splitting patterns.
  • Mass Spectrometry (EI-MS) : High-resolution MS (e.g., NIST data in ) provides molecular ion ([M]⁺) and fragmentation patterns to confirm molecular formula.
  • IR Spectroscopy : O-H stretching (~3200 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) validate functional groups.
    Advanced methods like X-ray crystallography (discussed below) resolve steric effects of the methyl group .

Advanced: How can SHELX software enhance crystallographic analysis of this compound?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For this compound:

  • Structure Solution : SHELXD can phase experimental data from single-crystal X-ray diffraction.
  • Refinement : SHELXL refines positional and thermal parameters, accounting for disorder in the methyl or chloro substituents.
  • Validation : Tools like PLATON in SHELX validate hydrogen bonding (e.g., phenolic O-H⋯O interactions). highlights SHELX’s robustness for high-resolution data, even with twinned crystals .

Advanced: What computational approaches predict the toxicity and pharmacokinetics of this compound?

In silico tools like ProTox 3.0 and pkCSM (used in ) assess:

  • Toxicity Endpoints : Acute oral toxicity (LD₅₀), hepatotoxicity, and mutagenicity via QSAR models.
  • ADME Properties : LogP (lipophilicity) and bioavailability predictions guide biological testing prioritization.
  • Molecular Dynamics (MD) : Simulations of membrane permeability (e.g., using GROMACS) validate interactions with lipid bilayers. Cross-validate predictions with in vitro assays (e.g., Ames test) .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological steps include:

  • Target Identification : Molecular docking (AutoDock Vina) screens against enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure.
  • In Vitro Assays :
    • Antibacterial: MIC assays against Gram-positive/negative strains.
    • Antioxidant: DPPH radical scavenging.
  • Mechanistic Studies : Fluorescence quenching to study binding with serum albumin (e.g., BSA) .

Data Contradiction: How to resolve discrepancies in spectral data interpretation?

Example: Conflicting ¹H NMR peaks for methyl groups may arise from rotational isomerism or solvent effects. Strategies:

  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation).
  • DFT Calculations : Compare computed (Gaussian 16) and experimental chemical shifts.
  • Crystallographic Validation : X-ray structures (see FAQ 3) provide definitive bond lengths and angles .

Experimental Design: How to assess the compound’s stability under varying pH and temperature?

Design:

  • Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C.
  • Analytical Monitoring :
    • HPLC-PDA tracks degradation products (e.g., quinone formation).
    • TGA/DSC evaluates thermal stability.
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots. Reference NIST stability protocols in for validation .

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